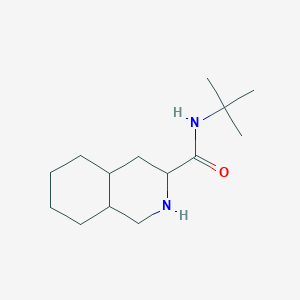

N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Vue d'ensemble

Description

N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a chemical compound with the molecular formula C14H26N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its solid physical form and is often stored under inert conditions to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide involves several steps. One common method includes the reaction of decahydroisoquinoline with tert-butyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the desired product’s formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity, often exceeding 95% .

Analyse Des Réactions Chimiques

Epoxide Ring-Opening Reactions

The compound reacts with epoxides to form hydroxyalkyl derivatives, critical for synthesizing HIV protease inhibitors .

Example Reaction:

Substrate : (3S,4aS,8aS)-N-tert-Butyldecahydroisoquinoline-3-carboxamide

Reagent : (S)-2-Oxiranylmethyl m-nitrobenzenesulfonate

Conditions :

-

Solvent: DMF.

-

Base: iPr₂NEt.

-

Temperature: 60°C.

Product : Epoxide adduct with a hydroxypropyl side chain .

| Reaction Component | Details |

|---|---|

| Epoxide | (S)-2-Oxiranylmethyl sulfonate |

| Catalyst/Base | iPr₂NEt |

| Yield | 58% (for intermediate) |

Nucleophilic Substitution and Sulfonamide Formation

The hydroxyalkyl intermediate undergoes sulfonylation to introduce sulfonamide groups, enhancing biological activity .

Example:

Substrate : Epoxide-derived hydroxypropyl intermediate

Reagent : p-Nitrobenzenesulfonyl chloride

Conditions :

-

Solvent: CH₂Cl₂.

-

Base: Triethylamine.

-

Temperature: 0°C to room temperature.

Product : Sulfonamide derivative with retained stereochemistry .

| Parameter | Value |

|---|---|

| Sulfonylation Agent | p-Nitrobenzenesulfonyl chloride |

| Base | Triethylamine |

| Purification | Column chromatography |

Stereochemical Stability

The (3S,4aS,8aS) configuration remains intact under standard reaction conditions, as confirmed by X-ray crystallography .

Key Findings:

Applications De Recherche Scientifique

Building Block for Synthesis

N-(tert-butyl)decahydroisoquinoline-3-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structural framework allows for the introduction of various functional groups, facilitating the development of new compounds with desired properties.

Table 1: Synthetic Routes

| Synthetic Route | Description |

|---|---|

| Hydrogenation | The compound can be synthesized through hydrogenation reactions from isoquinoline derivatives. |

| Alkylation | Introduction of the tert-butyl group is achieved via alkylation with tert-butyl halides. |

| Amidation | Formation of the carboxamide group is done through amidation reactions with carboxylic acids or their derivatives. |

Coordination Chemistry

In coordination chemistry, this compound may act as a ligand, forming complexes with transition metals. Such complexes are essential in catalysis and materials science.

Pharmacological Research

Research indicates that this compound may exhibit significant pharmacological properties. Its derivatives have been studied for their potential antiviral activities, particularly against HIV.

Case Study: Antiviral Activity

A study referenced in U.S. Patent 5,196,438 demonstrated that compounds derived from this structure could inhibit proteases of viral origin, showcasing potential therapeutic effects against retroviruses like HIV .

Pharmaceutical Development

This compound is being explored for its utility in the pharmaceutical industry as an intermediate in the synthesis of drugs. Notable examples include:

- Saquinavir : An antiviral drug used in HIV treatment.

- Nelfinavir : Another important antiviral agent that shares structural similarities with this compound .

Agrochemical Production

Beyond pharmaceuticals, this compound may also find applications in the development of agrochemicals and other fine chemicals due to its versatile chemical properties.

Mécanisme D'action

The mechanism of action of N-(tert-butyl)decahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. In the context of HIV protease inhibitors, the compound binds to the active site of the HIV protease enzyme, inhibiting its activity and preventing the maturation of viral particles . This inhibition is crucial for the compound’s antiviral properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-tert-butyl-2-[(S)-3-(2-chloro-4-nitrobenzamido)-2-hydroxypropyl]decahydroisoquinoline-3-carboxamide

- N-tert-butyl-2-{(S)-2-[(S)-1-(2-chloro-4-nitrobenzoyl)pyrrolidin-2-yl]-2-hydroxyethyl}decahydroisoquinoline-3-carboxamide

Uniqueness

N-(tert-butyl)decahydroisoquinoline-3-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of HIV protease inhibitors highlights its significance in medicinal chemistry .

Activité Biologique

N-(tert-butyl)decahydroisoquinoline-3-carboxamide, also known by its chemical structure (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₉N₃O

- Molecular Weight : 238.37 g/mol

- CAS Number : 136465-81-1

- Structural Features : The compound features a decahydroisoquinoline core with a tert-butyl group and a carboxamide functional group, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Decahydroisoquinoline Core : Achieved through hydrogenation reactions.

- Introduction of Tert-Butyl Group : Via alkylation reactions using tert-butyl halides.

- Amidation Reaction : To introduce the carboxamide group using carboxylic acids and amines.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : Modulating the activity of specific enzymes, potentially influencing metabolic pathways.

- Receptor Binding : Interacting with neurotransmitter receptors, which may affect signaling pathways in the nervous system.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antidepressant Effects : Studies suggest that this compound may have potential antidepressant properties by modulating neurotransmitter systems.

- Anti-inflammatory Activity : It has been shown to reduce inflammation in various models.

- Neuroprotective Effects : The compound may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases.

Case Study 1: Metabolism and Pharmacokinetics

A study highlighted the metabolism of this compound in mice, where metabolites were identified in urine samples. This research provided insights into its pharmacokinetic profile and potential drug-drug interactions with other compounds like saquinavir .

Case Study 2: Antidepressant Activity

In a controlled study involving animal models, this compound demonstrated significant antidepressant-like effects when administered at specific dosages. Behavioral assays indicated improvements in mood-related parameters compared to control groups.

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZBXVBPICTBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869858 | |

| Record name | N-tert-Butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-(tert-butyl)decahydroisoquinoline-3-carboxamide in pharmaceutical chemistry?

A1: this compound is not a pharmaceutical itself but serves as a crucial building block in synthesizing HIV protease inhibitors like nelfinavir [, ]. These inhibitors work by targeting the HIV protease enzyme, essential for viral replication. By inhibiting this enzyme, they disrupt the HIV life cycle and prevent the virus from multiplying.

Q2: Can you describe the synthetic route for incorporating this compound into nelfinavir?

A2: In the synthesis of nelfinavir, this compound is reacted with a specifically prepared epoxide intermediate, benzyl (R)-1-((S)-oxiran-yl)-2-(phenylthio) ethyl carbamate []. This reaction, facilitated by refluxing in methanol, forms a key intermediate incorporating the core structure of this compound into the developing nelfinavir molecule. Following this step, further modifications are carried out, including the removal of protecting groups and the addition of a specific carboxylic acid derivative, ultimately yielding the final nelfinavir molecule [].

Q3: What analytical techniques were employed to characterize this compound and confirm its incorporation into nelfinavir?

A3: Researchers used a combination of techniques to characterize this compound and confirm its successful incorporation into nelfinavir. Infrared (IR) spectroscopy was used to analyze the vibrations of functional groups within the molecule []. Additionally, mass spectrometry, specifically MALDI-TOF MS, was employed to determine the molecular ion and quasi-molecular ion peaks, further confirming the compound's identity []. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, DEPT, HMBC, HSQC, and DQF-COSY, provided detailed information about the compound's structure and connectivity []. By analyzing the NMR data, researchers could confidently assign the different hydrogen and carbon atoms within the molecule, confirming its structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.